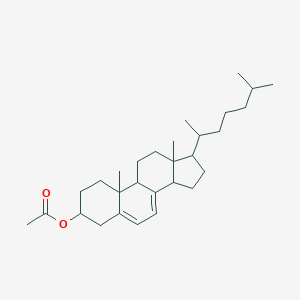

7-Dehydrocholesterol acetate

Description

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGNVBRAISEVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059-86-5 | |

| Record name | Cholesta-5, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

7-Dehydrocholesterol acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Dehydrocholesterol Acetate

Introduction

7-Dehydrocholesterol acetate is a significant steroidal compound, primarily recognized as a key intermediate in the chemical synthesis of 7-Dehydrocholesterol (provitamin D3). Its chemical stability and solubility properties make it a crucial component in the manufacturing processes of Vitamin D3 and its derivatives. This document provides a comprehensive overview of the chemical and physical properties of 7-Dehydrocholesterol acetate, along with relevant experimental protocols and biochemical pathway visualizations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key quantitative properties of 7-Dehydrocholesterol acetate.

| Property | Value |

| CAS Number | 1059-86-5[1][2][3][4] |

| Molecular Formula | C29H46O2[1][2][3][4] |

| Molecular Weight | 426.67 g/mol [1][4], 426.68 g/mol [2], 426.685 g/mol [3] |

| Melting Point | 128-129 °C[2], 129.5 °C[5][6], 240-244 °C[1] |

| Boiling Point | 482.07 °C (estimate)[5], 482 °C[6] |

| Density | 1.0041 g/cm³ (estimate)[5], 1.01 g/cm³[6] |

| Refractive Index | 1.5045 (estimate)[5] |

| Appearance | White to off-white crystals[1], Pale Beige Solid[5], White powder[6] |

| Purity | ≥96% (NMR)[1], 98%[3], ≥97%[6] |

| Solubility | Soluble in chloroform[1][5], ethyl acetate (slightly)[5], and methanol[6]. |

| Storage Conditions | +4°C[1], -20°C[5]. Protect from light and moisture.[1][5] |

| Stability | Stable for at least 2 years when stored at +4°C.[1] |

Biochemical Significance and Pathways

7-Dehydrocholesterol acetate itself is primarily a synthetic intermediate. However, its deacetylated form, 7-Dehydrocholesterol (7-DHC), is a crucial precursor in the biosynthesis of both cholesterol and vitamin D3. In the final step of cholesterol synthesis, 7-DHC is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). In the skin, exposure to ultraviolet B (UVB) radiation photochemically converts 7-DHC into vitamin D3.

Experimental Protocols

Synthesis and Purification of 7-Dehydrocholesterol Acetate

7-Dehydrocholesterol acetate is synthesized from cholesterol through a multi-step process that typically involves protection of the hydroxyl group, bromination, and then dehydrobromination. The following is a generalized protocol based on common synthetic routes.

Methodology:

-

Protection of the 3-hydroxyl group: Cholesterol is reacted with a suitable protecting group, such as acetic anhydride, in the presence of an organic base like pyridine or 4-dimethylaminopyridine (DMAP), to form cholesterol acetate.[7] This step yields cholesterol acetate with high purity (>90%) and yield (94-98%).[7]

-

Bromination: The cholesterol acetate is then subjected to bromination at the 7-position. This is typically achieved using a reagent like N-bromosuccinimide (NBS).[8] This reaction can produce a mixture of 7α and 7β bromo derivatives.[7]

-

Dehydrobromination: The 7-bromo cholesterol acetate intermediate is then treated with a base to eliminate hydrogen bromide, forming the 5,7-diene system characteristic of 7-dehydrocholesterol acetate.[8]

-

Purification: The crude 7-Dehydrocholesterol acetate is purified. This can be done by suspending the crude product in a solvent such as acetone, methanol, or ethanol, and cooling to -10°C to induce crystallization.[7] Alternatively, column chromatography using silica gel can be employed for purification.[7]

Saponification to 7-Dehydrocholesterol

To obtain 7-Dehydrocholesterol, the acetate group is removed via saponification.

Methodology:

-

The purified 7-Dehydrocholesterol acetate is dissolved in a solvent like toluene.[7]

-

A solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol (e.g., methanol), is added to the reaction mixture.[7][8]

-

The reaction is heated (e.g., to 55-70°C) for several hours until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

After completion, the reaction mixture is cooled, and the organic layer is washed with water and a saturated salt solution until the pH is neutral.[7]

-

The organic solvent is then evaporated under vacuum to yield the 7-Dehydrocholesterol product.[7]

References

- 1. 7-Dehydrocholesterol acetate - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 7-Dehydrocholesterol acetate | 1059-86-5 |In Stock| Aktin Chemicals,Inc. [aktinchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 7-DEHYDROCHOLESTEROL ACETATE CAS#: 1059-86-5 [m.chemicalbook.com]

- 6. britiscientific.com [britiscientific.com]

- 7. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 8. CN102702295A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Dehydrocholesterol Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 7-Dehydrocholesterol acetate. As a key intermediate in the synthesis of Vitamin D3 and a significant compound in various biochemical pathways, a thorough understanding of its structure is paramount. This document outlines the primary analytical techniques employed, presents quantitative data in a structured format, and offers detailed experimental protocols for researchers in the field.

Core Spectroscopic and Structural Data

The structural confirmation of 7-Dehydrocholesterol acetate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific high-resolution spectral data for the acetate derivative is not extensively published, a robust structural assignment can be made based on the well-documented data of its parent compound, 7-Dehydrocholesterol, and the predictable effects of acetylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. The following tables summarize the known ¹H and ¹³C NMR chemical shifts for 7-Dehydrocholesterol and the predicted shifts for 7-Dehydrocholesterol acetate. The predictions for the acetate are based on the expected downfield shift of the H-3 proton and adjacent carbons upon esterification of the 3β-hydroxyl group.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 7-Dehydrocholesterol

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3 | 3.69 (m) | 71.2 |

| 6 | 5.39 (d) | 119.8 |

| 7 | 5.57 (d) | 116.4 |

| 18 | 0.63 (s) | 11.9 |

| 19 | 0.94 (s) | 19.3 |

| 21 | 0.91 (d) | 18.8 |

| 26 | 0.86 (d) | 22.6 |

| 27 | 0.87 (d) | 22.8 |

Note: Data is for 7-Dehydrocholesterol and serves as a basis for the acetate derivative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for 7-Dehydrocholesterol Acetate

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift Change |

| 3 | ~4.60 (m) | ~74.0 | Deshielding of the H-3 proton and C-3 carbon due to the electron-withdrawing effect of the acetyl group. |

| Acetate CH₃ | ~2.03 (s) | ~21.4 | Characteristic chemical shift for an acetate methyl group. |

| Acetate C=O | - | ~170.5 | Characteristic chemical shift for an ester carbonyl carbon. |

| 2, 4 | Shifted slightly downfield | Shifted slightly downfield | Minor deshielding effect on the neighboring carbons and protons. |

| Other protons | Minimal to no significant change | Minimal to no significant change | The effect of acetylation is localized primarily to the A-ring of the steroid. |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For 7-Dehydrocholesterol acetate, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Major Fragment Ions for 7-Dehydrocholesterol Acetate

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 427.3573 | Protonated molecular ion. |

| [M+Na]⁺ | 449.3392 | Sodium adduct of the molecular ion. |

| [M-CH₃COOH+H]⁺ | 367.3365 | Loss of acetic acid (60 Da) from the molecular ion, a characteristic fragmentation for steroid acetates. |

| [M-Side Chain+H]⁺ | 253.1956 | Cleavage of the C17 side chain. |

| Retro-Diels-Alder Fragment | Varies | Fragmentation of the B-ring dienyl system, though less common than the loss of acetic acid. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural assignment of 7-Dehydrocholesterol acetate.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified 7-Dehydrocholesterol acetate in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with an exponential window function and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data with an exponential window function and perform phase and baseline corrections.

-

-

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 7-Dehydrocholesterol acetate.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 7-Dehydrocholesterol acetate (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Chromatography (Optional but Recommended):

-

Employ a C18 reversed-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This helps to purify the sample online and reduce ion suppression.

-

-

Mass Spectrometry Acquisition:

-

Ionization: Use positive ion mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be more robust for less polar molecules like sterols.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and common adducts.

-

Tandem MS (MS/MS or MS²): Select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is essential for structural confirmation.

-

X-ray Crystallography

Objective: To determine the single-crystal X-ray diffraction structure of 7-Dehydrocholesterol acetate for unambiguous confirmation of its three-dimensional structure and stereochemistry.

Methodology:

-

Crystallization:

-

This is often the most challenging step. The goal is to grow single, well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).

-

Solvent Selection: Screen a variety of solvents and solvent systems in which the compound has moderate solubility. Common choices for sterols include acetone, ethanol, ethyl acetate, and hexane, or mixtures thereof.

-

Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation, filter the solution to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a reservoir of a less-polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

-

Visualizing the Process and Structure

Graphical representations are invaluable for understanding complex workflows and molecular relationships.

The Biological Crossroads: A Technical Guide to the Function of 7-Dehydrocholesterol and its Acetate Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Dehydrocholesterol (7-DHC) stands at a critical juncture of mammalian metabolism, serving as the ultimate precursor to both cholesterol and vitamin D3. Its acetylated form, 7-Dehydrocholesterol acetate, is a key synthetic intermediate, valued in pharmaceutical production for its increased stability. While 7-Dehydrocholesterol acetate itself is not directly bioactive, it is readily converted to 7-DHC, which is the substrate for multiple, competing enzymatic and photochemical reactions with profound physiological implications. This technical guide provides an in-depth exploration of the biological functions of 7-DHC, detailing the key signaling pathways, presenting quantitative data on enzymatic conversions, and outlining established experimental protocols for its study. Understanding the metabolic fate of 7-DHC is paramount for research in endocrinology, dermatology, neurology, and the development of therapeutics targeting sterol biosynthesis and vitamin D metabolism.

Introduction: From Acetate to Active Precursor

7-Dehydrocholesterol acetate is primarily recognized as a stable, synthetic precursor to 7-Dehydrocholesterol (7-DHC). In a biological context, it is presumed to undergo rapid deacetylation to yield 7-DHC, the biologically active molecule. The primary biological significance of 7-Dehydrocholesterol acetate, therefore, lies in its role as a pro-drug or source for 7-DHC.

7-DHC is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is the immediate substrate for the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol production. Simultaneously, 7-DHC present in the skin is the direct precursor to vitamin D3 upon exposure to ultraviolet B (UVB) radiation. This dual role places 7-DHC at a vital metabolic fork, the regulation of which has significant health implications.

Core Signaling Pathways of 7-Dehydrocholesterol

The metabolic fate of 7-DHC is determined by three primary pathways: conversion to cholesterol, synthesis of vitamin D3, and metabolism by cytochrome P450 enzymes into alternative steroidogenic precursors.

Cholesterol Biosynthesis: The DHCR7 Pathway

In the final step of the Kandutsch-Russell pathway, 7-dehydrocholesterol reductase (DHCR7) reduces the C7-C8 double bond of 7-DHC to form cholesterol. This reaction is essential for maintaining cellular cholesterol homeostasis. Deficiencies in DHCR7 activity lead to the accumulation of 7-DHC, resulting in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS).

7-Dehydrocholesterol Acetate in Vitamin D Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 7-dehydrocholesterol acetate in the synthesis of vitamin D3. It delves into the biochemical pathways, experimental methodologies, and quantitative data pertinent to researchers and professionals in drug development.

Introduction: The Pivotal Role of 7-Dehydrocholesterol and its Acetate Ester

Vitamin D3 (cholecalciferol) is a crucial prohormone in calcium homeostasis and numerous other physiological processes. Its synthesis in vertebrates is a unique process initiated by the exposure of 7-dehydrocholesterol (7-DHC) in the skin to ultraviolet B (UVB) radiation.[1][2] 7-DHC, a precursor in the cholesterol biosynthesis pathway, is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[3] The balance between these two pathways is a critical regulatory point in both cholesterol and vitamin D metabolism.[3][4]

While 7-DHC is the direct biological precursor to vitamin D3, its acetate ester, 7-dehydrocholesterol acetate, plays a significant role in the industrial production of vitamin D3.[5][6] This is primarily attributed to its enhanced stability and greater solubility in organic solvents compared to 7-DHC, which is advantageous for large-scale manufacturing processes.[5] For instance, the solubility of 7-dehydrocholesterol acetate in n-hexane is over 10% (w/v), whereas that of 7-dehydrocholesterol is only about 1% (w/v).[5]

Biochemical and Photochemical Pathways

The synthesis of vitamin D3 from 7-dehydrocholesterol or its acetate is a two-step process: a photochemical conversion followed by a thermal isomerization.

Step 1: Photochemical Conversion to Previtamin D3

Upon exposure to UVB radiation (optimally between 295 and 300 nm), the conjugated double bond system in the B-ring of 7-dehydrocholesterol (or its acetate) absorbs a photon, leading to the cleavage of the 9,10-bond.[1] This results in the formation of previtamin D3 (or previtamin D3 acetate).[7][8] This reaction is a pericyclic reaction, specifically an electrocyclic ring-opening.

Step 2: Thermal Isomerization to Vitamin D3

Previtamin D3 is thermally labile and undergoes an intramolecular[5][7]-hydride shift to form the more stable vitamin D3.[7] This isomerization is a temperature-dependent process and does not require enzymatic catalysis.[7] In the case of previtamin D3 acetate, this thermal isomerization yields vitamin D3 acetate.

Step 3 (for 7-dehydrocholesterol acetate pathway): Saponification

To obtain the final active form, vitamin D3, from vitamin D3 acetate, a hydrolysis step (saponification) is required to remove the acetyl group from the 3-hydroxyl position.[5] This is typically achieved by treatment with an alkali such as potassium hydroxide (KOH) in an alcoholic solution.[9]

Signaling Pathway: Vitamin D Synthesis and Metabolism

References

- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.washington.edu [courses.washington.edu]

- 5. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]

- 6. CN109761867B - Vitamin D production by using lanolin as raw material3Is a new method for industrialization - Google Patents [patents.google.com]

- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Analysis of Vitamin D and Its Metabolites in Food Matrices [mdpi.com]

The Photochemical Transformation of 7-Dehydrocholesterol Acetate: A Technical Guide to Previtamin D3 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vitamin D3 is a cornerstone of pharmaceutical and nutraceutical industries, with applications ranging from the treatment of osteoporosis to immune system modulation. The industrial production of vitamin D3 predominantly relies on a photochemical process that mimics the natural synthesis occurring in the skin upon exposure to sunlight. This guide provides an in-depth technical overview of the core photochemical conversion of 7-dehydrocholesterol acetate (7-DHC-Ac) to previtamin D3 acetate, a pivotal intermediate in the synthesis of vitamin D3. While the foundational photochemistry of 7-dehydrocholesterol (7-DHC) is well-documented, this guide will focus on the acetylated precursor, which offers advantages in solubility and stability for industrial applications.[1]

The conversion process is initiated by the absorption of ultraviolet B (UVB) radiation by 7-DHC-Ac, leading to a ring-opening reaction to form previtamin D3 acetate. This previtamin then undergoes a temperature-dependent thermal isomerization to yield vitamin D3 acetate. This guide will delve into the reaction mechanism, provide detailed experimental protocols, summarize key quantitative data, and present visual workflows to facilitate a comprehensive understanding of this critical photochemical reaction.

Reaction Mechanism and Key Intermediates

The photochemical conversion of 7-dehydrocholesterol acetate to previtamin D3 acetate is a complex process involving a series of photochemical and thermal isomerizations. The primary pathway and key side reactions are illustrated below.

The process begins with the photoexcitation of 7-dehydrocholesterol acetate by UVB light, typically in the range of 280-320 nm, which leads to the opening of the B-ring to form previtamin D3 acetate.[2] This reaction is a reversible photolytic cleavage of the 9,10-bond.[1] However, previtamin D3 acetate can also absorb photons and isomerize into the byproducts lumisterol acetate and tachysterol acetate.[2] The formation of these byproducts is a key challenge in optimizing the synthesis of previtamin D3 acetate. The subsequent step is the thermal isomerization of previtamin D3 acetate to the more stable vitamin D3 acetate. This is a reversible sigmatropic[3][4]-hydrogen shift.

dot

Figure 1: Photochemical and thermal isomerization pathways of 7-dehydrocholesterol acetate.

Quantitative Data Summary

The efficiency of the photochemical conversion and subsequent thermal isomerization is influenced by various factors including wavelength, temperature, solvent, and the presence of photosensitizers. The following tables summarize key quantitative data from the literature.

Table 1: Photochemical Conversion Parameters

| Parameter | Value | Conditions | Reference |

| Optimal Wavelength Range | 280 - 320 nm | Not specified | [2] |

| Previtamin D3 Formation | 85-86% | HPLC analysis of reaction mass | [2] |

| Tachysterol Formation | 4.5-6.0% | HPLC analysis of reaction mass | [2] |

| Lumisterol Formation | 1.0-1.5% | HPLC analysis of reaction mass | [2] |

| Unreacted 7-DHC-Ac | 1.0-2.0% | HPLC analysis of reaction mass | [2] |

Table 2: Thermal Isomerization Kinetics of Previtamin D3 Acetate vs. Previtamin D3

| Compound | Solvent | Rate Constant (k) at 37°C (s⁻¹) | Reference |

| Previtamin D3 Acetate | n-Hexane | 8.08 x 10⁻⁶ | |

| Previtamin D3 | n-Hexane | 8.06 x 10⁻⁶ | |

| Previtamin D3 Acetate | DPPC Liposomes | 2.86 x 10⁻⁵ | |

| Previtamin D3 | DPPC Liposomes | 8.72 x 10⁻⁵ |

Experimental Protocols

General Experimental Workflow

The overall process for the synthesis of vitamin D3 acetate from 7-dehydrocholesterol acetate involves several key stages: preparation of the reactant solution, photochemical conversion, thermal isomerization, and purification of the final product.

dot

Figure 2: General experimental workflow for the synthesis of Vitamin D3 Acetate.

Detailed Protocol for Photochemical Conversion

This protocol is a generalized procedure based on common practices described in the literature. Optimization of specific parameters such as concentration, irradiation time, and lamp intensity is crucial for maximizing the yield of previtamin D3 acetate.

Materials:

-

7-Dehydrocholesterol acetate (7-DHC-Ac)

-

Anhydrous organic solvent (e.g., n-hexane, cyclohexane, ethanol)[1]

-

Quartz reaction vessel

-

UVB light source (e.g., medium-pressure mercury lamp)

-

Cooling system (e.g., water bath)

-

Inert gas (e.g., Nitrogen or Argon)

-

HPLC system for reaction monitoring

Procedure:

-

Solution Preparation: Prepare a solution of 7-DHC-Ac in the chosen organic solvent. The solubility of 7-dehydrocholesteryl acetate in n-hexane is significantly higher (over 10% w/v) compared to 7-dehydrocholesterol (about 1% w/v), allowing for more concentrated reaction mixtures.[1]

-

Deoxygenation: Transfer the solution to a quartz reaction vessel and purge with an inert gas for at least 30 minutes to remove dissolved oxygen, which can lead to the formation of unwanted photo-oxidation byproducts.

-

Irradiation:

-

Position the quartz reaction vessel in the photochemical reactor equipped with a UVB lamp.

-

Maintain a constant temperature during the irradiation using a cooling system to prevent premature thermal isomerization.

-

Irradiate the solution with UVB light. The specific wavelength and intensity of the lamp will significantly impact the reaction rate and product distribution.

-

-

Reaction Monitoring:

-

Periodically take aliquots from the reaction mixture.

-

Analyze the aliquots by HPLC to monitor the consumption of 7-DHC-Ac and the formation of previtamin D3 acetate, lumisterol acetate, and tachysterol acetate. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of methanol and water.

-

-

Termination: Stop the irradiation when the desired conversion of 7-DHC-Ac to previtamin D3 acetate is achieved, as determined by HPLC analysis. This is typically done before a significant amount of byproducts is formed.

Protocol for Thermal Isomerization

Procedure:

-

Following the photochemical conversion, the reaction mixture containing previtamin D3 acetate is heated.

-

The temperature is typically maintained between 40°C and 80°C for a period of 2 to 10 hours.[2]

-

The progress of the isomerization can be monitored by HPLC until the equilibrium between previtamin D3 acetate and vitamin D3 acetate is reached.

Conclusion

The photochemical conversion of 7-dehydrocholesterol acetate to previtamin D3 acetate is a fundamental step in the industrial synthesis of vitamin D3. Understanding the reaction mechanism, the influence of various experimental parameters, and the formation of byproducts is critical for optimizing the process to achieve high yields and purity. This technical guide provides a comprehensive overview of the core principles and practical considerations for researchers and professionals in the field. Further research focusing on the precise quantum yields for the acetylated compounds and the development of more selective photochemical reaction conditions will continue to advance the efficiency and sustainability of vitamin D3 production.

References

- 1. New Approach to Develop Optimized Sunscreens that Enable Cutaneous Vitamin D Formation with Minimal Erythema Risk | PLOS One [journals.plos.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical conversion of 7-dehydrocholesterol into vitamin D3 in rat skins - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Dehydrocholesterol Acetate: A Technical Guide to its Discovery and History

This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 7-Dehydrocholesterol acetate. Primarily of interest to researchers, scientists, and professionals in drug development, this document details the pivotal role of this compound as a key intermediate in the synthesis of Vitamin D3 and its place in the broader history of sterol chemistry.

Discovery and History

The story of 7-Dehydrocholesterol acetate is intrinsically linked to the groundbreaking research on sterols and vitamins in the early 20th century, a field dominated by the work of Nobel laureate Adolf Windaus. While 7-Dehydrocholesterol (7-DHC) gained prominence as the immediate precursor to vitamin D3, its acetate derivative emerged as a crucial laboratory intermediate for the synthesis and purification of 7-DHC and, subsequently, Vitamin D3.

Adolf Windaus, who was awarded the Nobel Prize in Chemistry in 1928 for his research on the constitution of sterols and their connection with vitamins, was a central figure in this narrative.[1][2] His work was foundational in understanding the chemical structures of sterols like cholesterol.[3] The quest to understand and combat rickets, a disease caused by vitamin D deficiency, drove much of this research.[4][5] In 1935, Windaus and his colleagues published a synthesis of 7-Dehydrocholesterol, a significant breakthrough that paved the way for the industrial production of Vitamin D3. The acetate form, 7-Dehydrocholesterol acetate, was a key, stable intermediate in these early synthetic routes, facilitating the purification and handling of the otherwise less stable 7-Dehydrocholesterol.

The general synthetic strategy developed during this era involved the conversion of the more abundant cholesterol into 7-Dehydrocholesterol. This multi-step process often included the protection of the 3-hydroxyl group of cholesterol as an acetate ester, followed by the introduction of a double bond at the C7 position. The use of the acetate derivative provided a means to achieve higher yields and purity in the final product.

Physicochemical Properties

Quantitative data for 7-Dehydrocholesterol and its acetate derivative are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 7-Dehydrocholesterol

| Property | Value |

| Molecular Formula | C27H44O |

| Molecular Weight | 384.64 g/mol |

| CAS Number | 434-16-2 |

| Melting Point | 148-152 °C |

| Appearance | White to off-white fine crystalline powder |

| Solubility | Chloroform (Sparingly), DMSO (Slightly, Heated, Sonicated), Ethyl Acetate (Slightly) |

Table 2: Physicochemical Properties of 7-Dehydrocholesterol Acetate

| Property | Value |

| Molecular Formula | C29H46O2 |

| Molecular Weight | 426.68 g/mol |

| CAS Number | 1059-86-5 |

| Melting Point | 240-244 °C |

| Appearance | White to off-white crystals |

| Solubility | Chloroform |

Biological Significance and Related Pathways

7-Dehydrocholesterol is a crucial molecule in two significant biological pathways: the biosynthesis of cholesterol and the production of Vitamin D3. The acetate form is not naturally occurring and is primarily a synthetic intermediate.

Cholesterol Biosynthesis

7-Dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol to form cholesterol.

Vitamin D3 Synthesis

In the skin, 7-Dehydrocholesterol is photochemically converted to Pre-Vitamin D3 upon exposure to UVB radiation from sunlight. Pre-Vitamin D3 then undergoes a thermal isomerization to form Vitamin D3 (cholecalciferol).[6]

Experimental Protocols

The synthesis of 7-Dehydrocholesterol acetate has been approached through various methods over the years. A common historical and laboratory-scale method involves the allylic bromination of cholesteryl acetate followed by dehydrobromination.

Synthesis of 7-Dehydrocholesterol Acetate from Cholesterol

This process involves two main stages: the acetylation of cholesterol and the subsequent introduction of the C7-C8 double bond.

Stage 1: Acetylation of Cholesterol

-

Objective: To protect the 3-hydroxyl group of cholesterol as an acetate ester.

-

Procedure: Cholesterol is reacted with acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product, cholesteryl acetate, is isolated by precipitation or extraction and purified by recrystallization.

Stage 2: Bromination and Dehydrobromination

-

Objective: To introduce a double bond at the C7-C8 position.

-

Procedure:

-

Allylic Bromination: Cholesteryl acetate is treated with a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. The reaction is often initiated by a radical initiator (e.g., AIBN) or light. This step introduces a bromine atom at the allylic C7 position, yielding 7-bromocholesteryl acetate.

-

Dehydrobromination: The crude 7-bromocholesteryl acetate is then treated with a base to eliminate hydrogen bromide (HBr). Various bases and solvent systems have been employed, including collidine, trimethyl phosphite, or a mixture of sodium acetate in a suitable solvent, heated to reflux. This elimination reaction forms the C7-C8 double bond, resulting in 7-Dehydrocholesterol acetate.

-

-

Purification: The final product is purified by crystallization from a suitable solvent system, such as a mixture of ether and methanol.

Note: The specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, can significantly influence the yield and purity of the final product. The described protocol is a general representation of a common synthetic route. Modern industrial processes may employ different reagents and catalysts for improved efficiency and cost-effectiveness.

References

- 1. Sandwalk: Nobel Laureate: Adolf Windaus [sandwalk.blogspot.com]

- 2. Adolf Windaus - Wikipedia [en.wikipedia.org]

- 3. Adolf Windaus | Nobel Prize, Lipids, Biochemist | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin D discovery | Research Starters | EBSCO Research [ebsco.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

Solubility of 7-Dehydrocholesterol Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Dehydrocholesterol acetate in various organic solvents. Due to the limited availability of precise quantitative data for this specific ester, this document synthesizes available qualitative information and provides quantitative data for the parent compound, 7-Dehydrocholesterol, as a valuable reference. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of steroid acetates is provided to enable researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from chemical synthesis and purification to formulation and bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar compounds like 7-Dehydrocholesterol acetate, a steroidal ester, will exhibit higher solubility in non-polar organic solvents. The addition of the acetate group generally increases the lipophilicity of the molecule compared to its parent alcohol, 7-Dehydrocholesterol, which may influence its solubility profile.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for 7-Dehydrocholesterol acetate is limited. However, qualitative descriptors from various sources provide guidance on its solubility. For a practical reference, quantitative data for the parent compound, 7-Dehydrocholesterol, is presented.

Table 1: Qualitative Solubility of 7-Dehydrocholesterol Acetate

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [1] |

| Chloroform | Soluble, Slightly Soluble | [2][3] |

| Ethyl Acetate | Slightly Soluble | [3] |

| Toluene | Soluble (in the context of a reaction) | [4] |

| Acetone | Used for purification by suspension | [4] |

| Ethanol | Used for purification by suspension | [4] |

| Isopropanol | Used for purification by suspension | [4] |

Table 2: Quantitative Solubility of 7-Dehydrocholesterol (for Reference)

| Solvent | Solubility (mg/mL) | Conditions | Source(s) |

| Ethanol | ~20 | Not specified | [5] |

| Ethanol | 16.67 | Not specified | |

| Ethanol | 12.5 | Requires sonication | [6] |

| Dimethylformamide (DMF) | ~2 | Not specified | [5] |

| Dimethyl Sulfoxide (DMSO) | 11 | Sonication recommended | |

| Dimethyl Sulfoxide (DMSO) | 5 | Warmed with 50°C water bath; Ultrasonicated | [7] |

| Dimethyl Sulfoxide (DMSO) | ~0.1 | Not specified | [5] |

Experimental Protocol: Determination of Thermodynamic Solubility of 7-Dehydrocholesterol Acetate

This protocol outlines the shake-flask method, a standard approach for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.

1. Materials and Equipment:

-

7-Dehydrocholesterol acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 7-Dehydrocholesterol acetate to a series of glass vials. The excess solid should be clearly visible.

-

Pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 7-Dehydrocholesterol acetate of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would involve a C18 column with a mobile phase of methanol or acetonitrile and water. Detection can be performed using a UV detector at a wavelength where 7-Dehydrocholesterol acetate has significant absorbance (e.g., around 282 nm).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 7-Dehydrocholesterol acetate in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in mg/mL or other appropriate units.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for formulation development based on solubility data.

Caption: Experimental workflow for determining the solubility of 7-Dehydrocholesterol acetate.

Caption: Decision pathway for formulation development based on solubility data.

Conclusion

While direct quantitative solubility data for 7-Dehydrocholesterol acetate remains elusive in readily available literature, the provided qualitative information and the quantitative data for its parent compound offer valuable insights for researchers. The esterification is likely to enhance its solubility in non-polar organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology. This information, combined with the illustrative workflows, serves as a critical resource for professionals in research and drug development working with 7-Dehydrocholesterol acetate.

References

- 1. britiscientific.com [britiscientific.com]

- 2. 7-Dehydrocholesterol acetate - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]

- 3. 7-DEHYDROCHOLESTEROL ACETATE CAS#: 1059-86-5 [m.chemicalbook.com]

- 4. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

7-Dehydrocholesterol acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Dehydrocholesterol acetate, a key intermediate in the biosynthesis of cholesterol and the synthesis of Vitamin D3. This document outlines its chemical properties, synthesis, and its role in critical biological pathways, offering valuable information for professionals in research and drug development.

Core Chemical and Physical Properties

7-Dehydrocholesterol acetate, also known by its synonyms 7-Dehydrocholesteryl acetate and 3β-Acetoxychoesta-5,7-diene, is a sterol derivative.[1] It serves as a crucial building block and intermediate in the organic synthesis of various lipids and steroids.[2]

Data Summary

The fundamental quantitative data for 7-Dehydrocholesterol acetate is summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O₂ | [1][3] |

| Molecular Weight | 426.67 g/mol | [2][3] |

| CAS Number | 1059-86-5 | [1][3] |

| Appearance | White to off-white crystals | [2] |

| Melting Point | 129.5°C | [4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |

| Storage Conditions | Store at -20°C, protect from light, under nitrogen | [4] |

Role in Cholesterol Biosynthesis

7-Dehydrocholesterol acetate is the acetylated form of 7-Dehydrocholesterol (7-DHC). 7-DHC is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol.[5]

Mutations in the DHCR7 gene can lead to the accumulation of 7-DHC, causing the neurodevelopmental disorder Smith-Lemli-Opitz syndrome.[5][6] Consequently, inhibitors of DHCR7 are utilized in research to create animal models of this syndrome.[7]

Below is a diagram illustrating the final step of cholesterol biosynthesis involving 7-Dehydrocholesterol.

Caption: Final step of cholesterol biosynthesis.

Experimental Protocols

The following sections detail methodologies for the synthesis and conversion of 7-Dehydrocholesterol acetate.

A common method for preparing 7-dehydrocholesterol involves the protection of the hydroxyl group of cholesterol as an acetate, followed by a series of reactions.[8] A generalized workflow is presented below.

Caption: Synthesis workflow of 7-Dehydrocholesterol Acetate.

Detailed Methodology:

-

Esterification (Hydroxyl Protection): Cholesterol is reacted with an acylating agent, such as benzoyl chloride, to protect the 3-hydroxyl group.[9]

-

Bromination: The resulting cholesterol ester undergoes bromination, often using N-bromosuccinimide (NBS), to introduce a bromine atom at the 7-position.[9]

-

Dehydrobromination: The 7-bromo cholesteryl ester is then treated with a base, such as pyridine, to eliminate hydrogen bromide, forming the 5,7-diene system of 7-dehydrocholesterol acetate.[9]

7-Dehydrocholesterol acetate can be converted to 7-Dehydrocholesterol through saponification.[10]

Detailed Methodology:

-

The crude 7-Dehydrocholesterol acetate is dissolved in toluene at room temperature (28-30°C).[10]

-

A solution of sodium hydroxide in a mixture of water and methanol is added to the reaction mass.[10]

-

The mixture is heated to 55-70°C for 2-4 hours, or until thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) analysis indicate the absence of the starting material.[10][11]

-

After the reaction is complete, the mixture is cooled to room temperature.[10]

-

The product is then purified through a series of washes, typically with water and a saturated salt solution.[10]

Applications in Drug Development and Research

7-Dehydrocholesterol acetate and its derivatives are pivotal in several areas of research and development:

-

Vitamin D Synthesis: 7-Dehydrocholesterol is the provitamin D3, which upon exposure to ultraviolet light, is converted to vitamin D3.[5][6] The synthesis of vitamin D3 and its analogs often involves 7-Dehydrocholesterol acetate as a key intermediate.

-

Study of Metabolic Disorders: As the direct precursor to cholesterol, inhibitors of the enzyme DHCR7 that cause an accumulation of 7-dehydrocholesterol are used to study Smith-Lemli-Opitz Syndrome.[12][13]

-

Antiviral Research: Recent studies suggest that inhibitors of DHCR7 and the resulting increase in cellular 7-dehydrocholesterol may have potential as viral therapeutics.[12][14]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of other complex steroids and lipids.[2]

References

- 1. 7-Dehydrocholesterol acetate | 1059-86-5 |In Stock| Aktin Chemicals,Inc. [aktinchem.com]

- 2. 7-Dehydrocholesterol acetate - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 7-DEHYDROCHOLESTEROL ACETATE CAS#: 1059-86-5 [m.chemicalbook.com]

- 5. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]

- 6. 7-Dehydrocholesterol | CAS 434-16-2 | Chemodex | Biomol.com [biomol.com]

- 7. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 8. CN101220075A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 9. CN102702295A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 10. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 11. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 12. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Natural Occurrence of 7-Dehydrocholesterol (7-DHC)

An In-depth Technical Guide on the Natural Occurrence of 7-Dehydrocholesterol and its Synthetic Acetate Derivative

Introduction

This technical guide provides a comprehensive overview of 7-Dehydrocholesterol (7-DHC), a pivotal sterol in animal and plant biology, and its synthetically derived counterpart, 7-Dehydrocholesterol acetate. While 7-DHC is a naturally occurring and vital precursor to both cholesterol and vitamin D3, current scientific literature indicates that 7-Dehydrocholesterol acetate is primarily a laboratory and industrial intermediate, rather than a naturally abundant compound. For researchers, scientists, and drug development professionals, understanding the distinction and the roles of both molecules is critical. This document details the natural distribution and metabolism of 7-DHC and outlines the synthetic pathways and analytical methodologies relevant to 7-Dehydrocholesterol acetate.

7-DHC is a zoosterol that is widely distributed in nature, serving as a key intermediate in the biosynthesis of cholesterol and as the direct precursor to vitamin D3 upon exposure to ultraviolet B (UVB) radiation.[1]

In Animals

In mammals, 7-DHC is found in various tissues, with the highest concentrations typically observed in the skin.[1] It is also present in milk and is a crucial component of lanolin (wool grease), which is a major industrial source.[1]

-

Skin : The epidermis, specifically the stratum basale and stratum spinosum, contains the highest concentrations of 7-DHC.[1] This localization is essential for the cutaneous synthesis of vitamin D3.

-

Nervous System : 7-DHC is found in both the central nervous system (CNS) and the peripheral nervous system (PNS), with significantly higher concentrations in the PNS.[2]

-

Adrenal Glands : These glands can metabolize 7-DHC into steroidal hormones other than vitamin D3.

-

Insects : In insects, 7-DHC serves as a precursor for the molting hormone, ecdysone.[1][3]

In Plants and Other Organisms

While cholesterol and its precursors are less common in plants than in animals, some species are known to produce 7-DHC.

-

Plant Oils : Certain plant oils contain measurable amounts of 7-DHC. Wheat germ oil, in particular, has been shown to have significantly higher concentrations compared to other vegetable oils.[4]

-

Algae and Lichen : Some algae produce 7-DHC, and lichens are utilized for the production of vegan vitamin D3, which involves the conversion of 7-DHC.[1]

-

Fungi : Fungi do not produce 7-DHC in significant amounts; their primary provitamin D is ergosterol (provitamin D2).[1]

Quantitative Data on 7-DHC Occurrence

The concentration of 7-DHC varies significantly between different organisms and tissues. The following table summarizes key quantitative findings from the literature.

| Organism/Tissue | Concentration / Amount | Reference(s) |

| Human Skin | ~25–50 µg/cm² | [1] |

| Rat Sciatic Nerve (PNS) | Dramatically higher concentration than in the brain (CNS) | [2] |

| Wheat Germ Oil | 638–669 ng/g | [4] |

| Linseed Oil | 71.7–97.5 ng/g | [4] |

| Other Plant Oils | 10.7–47.9 ng/g | [4] |

| Honey | Detected, implies production in bees | [3][5] |

Biosynthesis and Metabolism of 7-DHC

7-DHC is a central molecule in two major metabolic pathways: the final step of cholesterol synthesis and the initial step of vitamin D3 and other steroid hormone syntheses.

Cholesterol Biosynthesis (Bloch Pathway)

In the final step of the Bloch pathway for cholesterol biosynthesis, 7-DHC is reduced to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[6] Defects in the DHCR7 gene lead to the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), characterized by low cholesterol and a toxic accumulation of 7-DHC.[7][8]

Vitamin D3 and Steroidal Diene Synthesis

7-DHC is the direct precursor to vitamin D3. Additionally, it can be metabolized into other biologically active steroids.

-

Vitamin D3 Synthesis : In the skin, the conjugated double bonds in the B-ring of 7-DHC absorb UVB radiation (295-300 nm), causing the ring to open and form pre-vitamin D3. This is followed by a heat-dependent isomerization to form vitamin D3 (cholecalciferol).[1][9]

-

7-Dehydropregnenolone (7-DHP) Pathway : In tissues like the adrenal glands and skin, the enzyme P450scc (CYP11A1) can cleave the side chain of 7-DHC to produce 7-dehydropregnenolone (7-DHP).[9] This initiates a novel steroidogenic pathway, creating a class of 5,7-steroidal dienes that can also be converted to vitamin D-like molecules upon UVB exposure.

7-Dehydrocholesterol Acetate: A Synthetic Intermediate

While evidence for the natural occurrence of 7-Dehydrocholesterol acetate is lacking, it is a crucial intermediate in the industrial synthesis of 7-DHC and vitamin D3, particularly from lanolin.[10][11] The process typically involves protecting the hydroxyl group of cholesterol via acetylation, performing chemical modifications on the sterol ring, and then deprotecting it to yield pure 7-DHC.

Experimental Protocols

Accurate quantification and handling of 7-DHC and its derivatives are essential for research and diagnostics.

Protocol: Extraction and Quantification of 7-DHC from Plasma

This protocol is adapted for the diagnosis of Smith-Lemli-Opitz Syndrome.

1. Sample Preparation and Hydrolysis:

- To 50 µL of human plasma in a glass tube, add antioxidants (e.g., 2,6-ditert-butyl-4-methylphenol and triphenylphosphine) to prevent auto-oxidation of 7-DHC.[12]

- Add an internal standard, such as d7-7-DHC, for accurate quantification.

- Add 1 M potassium hydroxide in 90% ethanol.

- Incubate the mixture at 70°C for 40 minutes to hydrolyze any sterol esters.

2. Extraction:

- After hydrolysis, cool the sample.

- Perform a liquid-liquid extraction by adding n-hexane (e.g., 600 µL), vortexing, and centrifuging to separate the phases.

- Repeat the extraction three times, collecting the upper n-hexane layer each time.

- Combine the hexane extracts and dry them under a stream of nitrogen.

3. Derivatization (for GC-MS):

- To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

- Heat the sample (e.g., via microwave at 460 W for 3 minutes) to convert the sterols into their trimethylsilyl (TMS) ether derivatives, which are more volatile and suitable for GC-MS analysis.[12]

4. Analysis:

- Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor for the characteristic ions of the TMS derivatives of 7-DHC and cholesterol to quantify their amounts relative to the internal standard.

Start [label="Plasma Sample (50 µL)\n+ Antioxidants\n+ Internal Standard"];

Hydrolysis [label="Alkaline Hydrolysis\n(1M KOH in EtOH, 70°C)"];

Extraction [label="Liquid-Liquid Extraction\n(n-Hexane)"];

Dry [label="Evaporation\n(under Nitrogen)"];

Derivatization [label="Derivatization\n(BSTFA, Microwave)"];

Analysis [label="GC-MS Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Hydrolysis;

Hydrolysis -> Extraction;

Extraction -> Dry;

Dry -> Derivatization;

Derivatization -> Analysis;

}

Workflow for7-DHC analysis in plasma samples.

Protocol: Synthesis and Saponification of 7-Dehydrocholesterol Acetate

This protocol outlines the general steps for the chemical synthesis of 7-DHC from cholesterol acetate, based on patent literature.

[10]

1. Synthesis of 7-Dehydrocholesterol Acetate:

* Starting Material : Cholesterol acetate.

* Allylic Bromination : React cholesterol acetate with a brominating agent (e.g., N-Bromosuccinimide) to introduce a bromine atom at the 7-position.

* Dehydrobromination : Treat the resulting 7-bromo-cholesterol acetate with a base to eliminate hydrobromic acid, creating a new double bond between carbons 7 and 8. This yields crude 7-Dehydrocholesterol acetate.

* Purification : Purify the crude product by crystallization or column chromatography.

2. Saponification to 7-Dehydrocholesterol:

* Dissolve the purified 7-Dehydrocholesterol acetate in a solvent mixture, such as toluene and methanol.

* Add a solution of a strong base, like sodium hydroxide or potassium hydroxide.

[10] * Heat the reaction mixture (e.g., 50-70°C) for several hours until thin-layer chromatography (TLC) or HPLC analysis shows the complete disappearance of the starting material.

* Cool the reaction, wash with water and brine to neutralize and remove salts.

* Evaporate the solvent and crystallize the resulting solid to obtain pure 7-Dehydrocholesterol.

Conclusion

7-Dehydrocholesterol is a naturally occurring and metabolically significant sterol, acting as the final precursor to cholesterol and the essential starting point for vitamin D3 synthesis. It is found across a range of biological systems, from mammalian skin to plant oils. In contrast, 7-Dehydrocholesterol acetate is best understood as a synthetic derivative, invaluable to the industrial production of vitamin D3 but not a compound found in nature. A clear understanding of the natural distribution of 7-DHC, its metabolic pathways, and the synthetic chemistry involving its acetate form is fundamental for professionals in drug development, diagnostics, and nutritional science.

References

- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 2. bourre.fr [bourre.fr]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Plant Oils as Potential Sources of Vitamin D [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The biological conversion of 7-dehydrocholesterol into cholesterol and comments on the reduction of double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109761867B - Vitamin D production by using lanolin as raw material3Is a new method for industrialization - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. A reliable tool for detecting 7-dehydrocholesterol and cholesterol in human plasma and its use in diagnosis of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Dehydrocholesterol Acetate and Skin Photobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Dehydrocholesterol (7-DHC), the immediate precursor to vitamin D3, is a key chromophore in the skin, absorbing ultraviolet B (UVB) radiation to initiate the synthesis of this essential hormone. Its acetylated form, 7-Dehydrocholesterol acetate (7-DHC acetate), serves as a crucial intermediate in the pharmaceutical production of vitamin D3 and is of significant interest for its potential applications in dermatology and drug delivery. This technical guide provides an in-depth exploration of the core principles of 7-DHC acetate's role in skin photobiology, including its photochemical conversion, metabolic pathways, and the experimental methodologies used to study these processes. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to 7-Dehydrocholesterol and its Acetate Form

7-Dehydrocholesterol is a sterol found in high concentrations in the epidermis, particularly in the stratum basale and stratum spinosum.[1] Its defining structural feature is the presence of conjugated double bonds in its B-ring, which allows it to absorb UVB radiation, primarily in the range of 295-300 nm.[1] This absorption of photons triggers the photochemical conversion of 7-DHC to previtamin D3.[1][2]

7-Dehydrocholesterol acetate is the ester form of 7-DHC. While not naturally present in the skin in significant amounts, it is a vital pharmaceutical intermediate for the synthesis of vitamin D and steroidal drugs.[3] The acetate group can be hydrolyzed in the skin by esterases, releasing 7-DHC. Industrially, 7-DHC acetate is used to produce vitamin D3 by irradiating it with ultraviolet light to form previtamin D3 acetate, which is then subjected to saponification (hydrolysis of the acetate group) and thermal isomerization to yield vitamin D3.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 7-DHC and its acetate is fundamental to appreciating their behavior in a biological matrix like the skin.

| Property | 7-Dehydrocholesterol (7-DHC) | 7-Dehydrocholesterol Acetate (7-DHC Acetate) |

| CAS Number | 434-16-2 | 1059-86-5 |

| Molecular Formula | C27H44O | C29H46O2 |

| Molecular Weight | 384.64 g/mol | 426.68 g/mol |

| Appearance | White to off-white crystals | White to off-white crystals |

| Melting Point | 150-151 °C | 240-244 °C |

| Solubility | Soluble in ethanol, chloroform, ethyl acetate; slightly soluble in DMSO; insoluble in water. | Soluble in chloroform. |

| UV Absorption Maxima (λmax) | 271, 282, 293 nm | Expected to be very similar to 7-DHC |

Data compiled from multiple sources.[5][6]

Photochemical Conversion in the Skin

The cornerstone of vitamin D synthesis is the photochemical conversion of 7-DHC (or its acetate, following deacetylation) in the skin upon exposure to UVB radiation.

The Photolysis Pathway

The process begins with the absorption of a UVB photon by the 7-DHC molecule. This energy input leads to the opening of the B-ring to form previtamin D3. This reaction is a reversible photoisomerization. Previtamin D3 can then undergo a thermally induced isomerization to the more stable vitamin D3 (cholecalciferol).[2] 7-DHC acetate follows a similar initial photochemical step, forming previtamin D3 acetate.[5]

Factors Influencing Conversion

The efficiency of this conversion is influenced by several factors:

-

UVB Wavelength and Intensity: The most effective wavelengths are between 295 and 300 nm.[1]

-

7-DHC Concentration: The skin typically contains ample amounts of 7-DHC (around 25–50 μg/cm²) to meet the body's vitamin D requirements.[1]

-

Skin Pigmentation: Melanin absorbs UVB radiation and can reduce the amount of photons reaching the 7-DHC in the epidermis.[2]

-

Latitude, Season, and Time of Day: These factors determine the intensity of solar UVB radiation reaching the Earth's surface.

Metabolic Pathways Beyond Photoconversion

While the conversion to vitamin D3 is the most well-known pathway, 7-DHC can also be metabolized by other enzymatic systems in the skin, presenting alternative and novel signaling possibilities.

The Classical Vitamin D3 Endocrine Pathway

Once vitamin D3 is formed, it enters the bloodstream and undergoes two hydroxylation steps to become the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).

The Alternative CYP11A1-Mediated Pathway

Recent research has identified an alternative metabolic pathway for 7-DHC in the skin, mediated by the enzyme cytochrome P450scc (CYP11A1).[7] This enzyme can convert 7-DHC to 7-dehydropregnenolone (7-DHP).[7][8] 7-DHP and its subsequent metabolites can also undergo UVB-induced conversion to vitamin D3-like derivatives, suggesting a novel cutaneous steroidogenic pathway.[7] It is plausible that 7-DHC acetate, after deacetylation, can also enter this pathway.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from studies on 7-DHC, which can serve as a proxy for the behavior of 7-DHC acetate in biological systems.

Table 1: In Vitro Conversion of 7-DHC to Pre-vitamin D3

| Experimental System | UVR Exposure | % Conversion of 7-DHC to Pre-vitamin D3 | Reference |

| 7-DHC in methanol | 5 min summer sunlight | 3% | [9] |

| 7-DHC in methanol | 1 hr summer sunlight | ~9% | [9] |

| Ex vivo human skin | 3 hrs summer sunlight | 7% | [9] |

Table 2: Baseline 7-DHC Concentrations in Human Skin

| Age Group | Skin 7-DHC (µg/mg protein) (mean ± SD) | Reference |

| Younger Adults (18-40 years) | 0.22 ± 0.07 | [9] |

| Older Adults (65-89 years) | 0.25 ± 0.08 | [9] |

Experimental Protocols

Investigating the photobiology of 7-DHC acetate requires robust experimental models and analytical techniques.

In Vitro Skin Models

-

Reconstructed Human Epidermis (RHE): Consists of a stratified epidermis of human keratinocytes, providing a model to study epidermal responses to UVB.[10][11]

-

Full-Thickness Skin Models: Comprise both a dermal equivalent (with fibroblasts in a collagen matrix) and a stratified epidermis, offering a more complex system to study dermal-epidermal interactions.[10][12]

Protocol for UVB Irradiation and Analysis

-

Preparation of Skin Models: Culture RHE or full-thickness skin models according to established protocols.

-

Application of 7-DHC Acetate: Prepare a solution of 7-DHC acetate in a suitable vehicle (e.g., ethanol) and apply it topically to the skin models.

-

UVB Irradiation: Expose the skin models to a controlled dose of UVB radiation using a solar simulator or a lamp with a specific emission spectrum (e.g., peak at 300-312 nm).

-

Incubation: After irradiation, incubate the models for various time points to allow for thermal isomerization of previtamin D3 to vitamin D3.

-

Lipid Extraction: Harvest the skin models and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

HPLC Analysis: Analyze the lipid extracts by High-Performance Liquid Chromatography (HPLC) with a UV detector to separate and quantify 7-DHC, previtamin D3, and vitamin D3 based on their characteristic absorption spectra. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification of metabolites.[13]

Conclusion and Future Directions

7-Dehydrocholesterol acetate is a pivotal molecule in the industrial synthesis of vitamin D3 and holds significant potential for applications in skin health and disease. Its photobiology is intrinsically linked to that of its non-acetylated counterpart, 7-DHC. The conversion of 7-DHC acetate to previtamin D3 acetate upon UVB irradiation underscores its pro-vitamin D activity. Furthermore, the existence of alternative metabolic pathways, such as the one mediated by CYP11A1, opens up new avenues for research into the broader physiological roles of 7-DHC and its derivatives in the skin.

Future research should focus on:

-

Direct Quantification of 7-DHC Acetate Photolysis: Determining the quantum yield and reaction kinetics of 7-DHC acetate photoconversion in various skin models.

-

Enzymatic Deacetylation Studies: Characterizing the esterases in the skin responsible for the hydrolysis of 7-DHC acetate and their efficiency.

-

Investigating the CYP11A1 Pathway with 7-DHC Acetate: Determining if 7-DHC acetate or its metabolites can serve as substrates for CYP11A1 and the biological activity of the resulting products.

-

Topical Formulation Development: Optimizing the delivery of 7-DHC acetate into the epidermis for enhanced vitamin D synthesis or other therapeutic benefits.

A deeper understanding of the skin photobiology of 7-dehydrocholesterol acetate will be instrumental for the development of novel dermatological therapies and advanced drug delivery systems.

References

- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR [mdpi.com]

- 10. In Vitro Skin Models for the Evaluation of Sunscreen-Based Skin Photoprotection: Molecular Methodologies and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. -Omics potential of in vitro skin models for radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Conversion of 7-Dehydrocholesterol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of 7-Dehydrocholesterol acetate (7-DHC-Ac) to 7-Dehydrocholesterol (7-DHC), a critical precursor in the synthesis of Vitamin D3 and other valuable pharmaceuticals. While chemical hydrolysis methods are prevalent, enzymatic conversion offers a milder, more selective, and potentially more sustainable alternative. This document details the underlying principles, identifies suitable enzyme classes, presents detailed experimental protocols, and summarizes relevant quantitative data to facilitate the adoption of this biocatalytic approach in research and development settings.

Introduction

7-Dehydrocholesterol (7-DHC) is a pivotal intermediate in the production of cholecalciferol (Vitamin D3) through photochemical conversion. The synthesis of 7-DHC often involves the use of protecting groups, with the acetate ester of the 3β-hydroxyl group being a common strategy. The deprotection, or deacetylation, of 7-DHC-Ac is a crucial final step. Traditional chemical hydrolysis, often employing strong alkaline conditions, can lead to side reactions and degradation of the sensitive conjugated diene system in 7-DHC. Enzymatic hydrolysis, utilizing esterases or lipases, presents a highly specific and gentle alternative, operating under mild pH and temperature conditions, thereby preserving the integrity of the final product.

This guide focuses on the application of cholesterol esterases and lipases for the efficient and clean conversion of 7-DHC-Ac to 7-DHC.

Core Principles of Enzymatic Hydrolysis

The enzymatic hydrolysis of 7-DHC-Ac involves the cleavage of the ester bond at the C-3 position by a hydrolase enzyme, yielding 7-DHC and acetic acid.

Reaction:

7-Dehydrocholesterol Acetate + H₂O ---(Enzyme)--> 7-Dehydrocholesterol + Acetic Acid

Two primary classes of enzymes are well-suited for this transformation:

-

Cholesterol Esterases (EC 3.1.1.13): These enzymes are specialized in the hydrolysis of esters of cholesterol and other sterols. They exhibit broad substrate specificity and are known to act on a variety of sterol esters.[1] Some cholesterol esterases require bile salts for activation, which aid in the emulsification of the lipophilic substrate.[1]

-

Lipases (EC 3.1.1.3): Lipases are a versatile class of enzymes that hydrolyze triglycerides. Many lipases also demonstrate activity towards a wide range of other esters, including sterol esters. Lipases from microbial sources such as Candida rugosa and Pseudomonas fluorescens are known to be effective in hydrolyzing sterol esters and are often active in organic solvents, which can be advantageous for dissolving the lipophilic substrate.[2][3]

Quantitative Data: Comparative Enzyme Kinetics

Direct kinetic data for the enzymatic hydrolysis of 7-Dehydrocholesterol acetate is not extensively reported in the literature. However, data from closely related substrates, such as cholesteryl acetate and other short-chain sterol esters, provide valuable insights into expected enzyme performance. The following tables summarize the kinetic parameters and relative activities of relevant enzymes on analogous substrates.

Table 1: Michaelis-Menten Constants (Km) for Cholesterol Esterase with Various Sterol Esters

| Enzyme Source | Substrate | Km (µM) | Optimal pH | Reference |

| Bovine Pancreas | Cholesteryl Oleate | 70 | 7.5 | [4] |

| Pseudomonas fluorescens | Cholesteryl Linoleate | 38.6 - 143 | 7.3 | [5] |

| Porcine Pancreas | 4-Nitrophenyl Butyrate | 370 (with taurocholate) | 7.0 | [6] |

| Porcine Pancreas | 4-Nitrophenyl Butyrate | 730 (without taurocholate) | 7.0 | [6] |

Table 2: Relative Hydrolysis Rates of Various Cholesteryl Esters by Cholesterol Esterase

| Substrate (Fatty Acyl Chain) | Relative Reaction Rate (%) | Enzyme Source | Reference |

| Oleate (18:1) | 105 | Bovine Pancreas | [4] |

| Linoleate (18:2) | 100 | Bovine Pancreas | [4] |

| Caprylate (8:0) | 59 | Bovine Pancreas | [4] |

| Palmitate (16:0) | 34 | Bovine Pancreas | [4] |

| Propionate (3:0) | 21 | Bovine Pancreas | [4] |